molecular formula C25H15FN4O2S B1668738 CCG-63808 CAS No. 620113-73-7

CCG-63808

カタログ番号: B1668738
CAS番号: 620113-73-7
分子量: 454.5 g/mol
InChIキー: IPZHFKHGSYRBNT-DTQAZKPQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

CCG-63808の合成は、複数段階のプロセスを伴います。主要なステップには、ベンゾチアゾール環の形成と、それに続くピリド[1,2-a]ピリミジン-4-オン誘導体とのカップリングが含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を含み、目的の生成物の収率を確保するために、精密な温度制御が必要です .

工業的生産方法

This compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることを含むでしょう。これには、反応条件の最適化、工業グレードの溶媒の使用、および効率と収率を高めるための連続フロー反応器の採用が含まれます。

化学反応解析

反応の種類

This compoundは、ニトリル基やフルオロフェノキシ基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件

    置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。条件は、多くの場合、極性非プロトン性溶媒の使用と制御された温度が含まれます。

    酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。

    還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応では、this compoundのさまざまな置換誘導体が生成される可能性があり、酸化反応と還元反応では、分子に存在する官能基を変更することができます .

科学研究への応用

This compoundは、科学研究で幅広い用途があります。

化学反応の分析

Types of Reactions

CCG-63808 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrile and fluorophenoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of polar aprotic solvents and controlled temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

科学的研究の応用

Cardiovascular Research

Recent studies have highlighted the role of CCG-63808 in cardiovascular research, particularly concerning hypertension. For instance, treatment with this compound enhanced contractions in thoracic ducts from Wistar rats, suggesting a potential mechanism by which RGS4 inhibition could affect lymphatic contractility and blood pressure regulation . This finding indicates that this compound may serve as a valuable tool in exploring the relationship between lymphatic function and hypertension.

Neurological Applications

This compound has also been investigated for its effects on neurological conditions. Research indicates that RGS proteins, including RGS4, are involved in various neurobiological processes. By inhibiting RGS4, this compound may influence neurotransmitter signaling pathways, potentially offering insights into conditions such as schizophrenia and depression where GPCR signaling is dysregulated .

Biochemical Studies

The compound has been utilized in biochemical assays to study the interactions between RGS proteins and Gα subunits. For example, this compound has been shown to inhibit the GAP activity of RGS4 effectively, providing a platform for further investigations into the allosteric regulation of these proteins by endogenous ligands . This aspect is crucial for understanding how small molecules can modulate protein interactions and functions.

Case Study 1: Hypertension and Lymphatic Function

A study demonstrated that this compound treatment led to enhanced contractile responses in lymphatic vessels from hypertensive rats. This suggests that RGS4 plays a role in regulating lymphatic smooth muscle contractility under hypertensive conditions, potentially linking RGS inhibition to therapeutic strategies for managing hypertension .

Case Study 2: Neurotransmitter Signaling

In another investigation focusing on neurotransmitter systems, researchers employed this compound to explore its effects on dopamine receptor signaling pathways. The results indicated that inhibiting RGS4 could enhance dopaminergic signaling, providing insights into its potential utility for treating disorders characterized by dopaminergic dysregulation .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cardiovascular ResearchInvestigating effects on lymphatic contractility and hypertensionEnhanced contractions observed in hypertensive models
Neurological StudiesExploring implications for GPCR-related neurological disordersPotential modulation of dopaminergic signaling
Biochemical AssaysStudying RGS protein interactions with Gα subunitsInhibition of GAP activity confirmed

作用機序

CCG-63808は、RGS4タンパク質にアロステリックに結合することで効果を発揮し、Gタンパク質αサブユニットとの相互作用を阻害します。この阻害は、さまざまな生理学的反応に関与するGタンパク質シグナル伝達経路を調節します。 この化合物の作用は可逆的であり、シグナル伝達経路の制御された調節を可能にします .

類似化合物との比較

類似化合物

独自性

This compoundは、CCG-4986などの不可逆的阻害剤と比較して、Gタンパク質シグナル伝達のより正確な制御を可能にする、可逆的阻害メカニズムにより独自です。 この可逆性は、シグナル伝達経路の時間的制御が重要な研究環境では貴重なツールとなります .

生物活性

CCG-63808 is a selective inhibitor of the Regulator of G protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G protein signaling pathways. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in conditions where G protein signaling is dysregulated.

This compound acts by inhibiting the GTPase-accelerating activity of RGS4, which is responsible for promoting the hydrolysis of GTP on Gα subunits of heterotrimeric G proteins. This inhibition can lead to prolonged signaling through G protein-coupled receptors (GPCRs), which may have implications in various physiological and pathological processes.

  • IC50 Value : The compound exhibits an IC50 value of approximately 1.4 μM, indicating its potency as an RGS4 inhibitor. This value reflects the concentration required to inhibit 50% of the enzyme's activity in vitro .

Selectivity and Reversibility

Research has shown that this compound is a reversible inhibitor, which distinguishes it from other RGS4 inhibitors like CCG-4986 that irreversibly modify the target protein. The reversible nature of this compound's action allows for more controlled modulation of RGS4 activity, making it a valuable tool for studying RGS function in cellular environments .

Inhibition Studies

  • Biochemical Assays : In studies using [32P] GTP single-turnover GAP assays, this compound was demonstrated to effectively inhibit the GAP activity of RGS4. The inhibition was reversible upon washing, confirming its non-covalent interaction with the target protein .
  • Thermal Stability : Thermal stability assays indicated that this compound binds to RGS4 without affecting its thermal stability under reducing conditions, which is significant for maintaining protein functionality during experiments .

Comparative Analysis with Other Inhibitors

A comparative study involving multiple RGS4 inhibitors revealed that this compound exhibits selectivity towards RGS4 over other RGS family members. The potency order observed was RGS4 > RGS19 = RGS16 > RGS8 > RGS7, highlighting its targeted action .

Data Table: Biological Activity Overview

Property This compound
CAS Number 620113-73-7
Target Protein RGS4
IC50 Value 1.4 μM
Type of Inhibition Reversible
Selectivity High (specific to RGS4)

Implications for Therapeutic Use

The ability of this compound to selectively inhibit RGS4 suggests potential therapeutic applications in diseases characterized by aberrant GPCR signaling, such as heart failure, cancer, and neurological disorders. Further research is necessary to explore its efficacy and safety in vivo.

特性

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZHFKHGSYRBNT-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211065
Record name CCG-63808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620113-73-7
Record name CCG-63808
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620113737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCG-63808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CCG-63808
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAU68994A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCG-63808
Reactant of Route 2
Reactant of Route 2
CCG-63808
Reactant of Route 3
Reactant of Route 3
CCG-63808
Reactant of Route 4
Reactant of Route 4
CCG-63808
Reactant of Route 5
Reactant of Route 5
CCG-63808
Reactant of Route 6
Reactant of Route 6
CCG-63808

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。